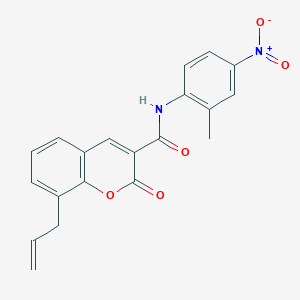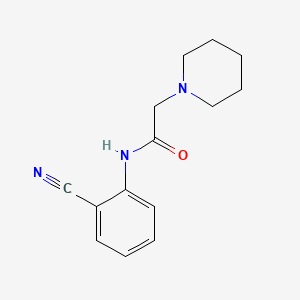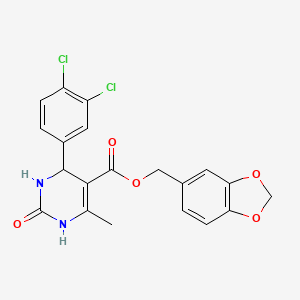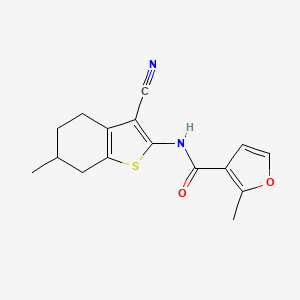
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as ANCCA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. ANCCA belongs to the class of chromene derivatives, which are known for their diverse biological activities.
Mechanism of Action
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide exerts its anticancer activity by inhibiting the activation of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation, cell survival, and proliferation. 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide inhibits the phosphorylation of IκBα, which prevents its degradation and subsequent activation of NF-κB. This leads to the downregulation of various NF-κB target genes involved in cancer progression, such as cyclin D1, Bcl-2, and MMP-9.
Biochemical and Physiological Effects
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to induce cell cycle arrest at the G2/M phase and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells by downregulating the expression of MMP-9 and other proteins involved in cancer metastasis. 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been found to sensitize cancer cells to chemotherapy and radiotherapy by increasing their susceptibility to DNA damage.
Advantages and Limitations for Lab Experiments
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, such as its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has some limitations, such as its poor solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has not been extensively studied in vivo, and its toxicity and side effects are not well understood.
Future Directions
For 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide research include exploring its efficacy in animal models of cancer, optimizing its pharmacokinetics and bioavailability, and investigating its toxicity and side effects. 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has the potential to be developed into a novel anticancer agent with improved efficacy and reduced toxicity.
Synthesis Methods
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multistep process involving the condensation of 2-hydroxyacetophenone with 2-methyl-4-nitroaniline, followed by the alkylation of the resulting intermediate with allyl bromide. The final product is obtained by reacting the intermediate with ethyl oxalyl chloride and subsequent cyclization. The purity of 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide can be improved by recrystallization using a suitable solvent.
Scientific Research Applications
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by targeting the NF-κB signaling pathway. 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has also been found to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. Moreover, 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiotherapy, which may enhance their effectiveness.
properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-3-5-13-6-4-7-14-11-16(20(24)27-18(13)14)19(23)21-17-9-8-15(22(25)26)10-12(17)2/h3-4,6-11H,1,5H2,2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSBZQPAROHIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387092 |
Source


|
| Record name | N-(2-Methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide | |
CAS RN |
6015-33-4 |
Source


|
| Record name | N-(2-Methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5126523.png)
![[1-({1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5126528.png)
![2-amino-4-(3-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5126536.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)acetamide](/img/structure/B5126541.png)
![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-4-piperidinol](/img/structure/B5126543.png)
![3-(propylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5126545.png)
![4-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5126553.png)

![4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5126563.png)
![5-[4-(diisobutylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5126576.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinol](/img/structure/B5126594.png)

